4-(propan-2-yl)-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
4-(Propan-2-yl)-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(propan-2-yl)-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with trifluoromethyl ketones. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-(Propan-2-yl)-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: The trifluoromethyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized triazole derivatives.
Scientific Research Applications
4-(Propan-2-yl)-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(propan-2-yl)-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the isopropyl group may influence its solubility and stability. These interactions can modulate biological pathways and result in specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazole
- 3-(Trifluoromethyl)-1H-pyrazole
- 4-(Trifluoromethyl)-1H-pyrazole
Uniqueness
4-(Propan-2-yl)-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to the presence of both the trifluoromethyl and isopropyl groups, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring high specificity and stability.
Biological Activity
4-(Propan-2-yl)-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its biological properties, including anti-inflammatory, antimicrobial, and antiproliferative effects.
Chemical Structure and Properties
The compound belongs to the triazole family, characterized by a five-membered ring containing three nitrogen atoms. The presence of trifluoromethyl and isopropyl groups contributes to its unique chemical behavior and biological activity.
Anti-inflammatory Activity
Research has shown that derivatives of triazole compounds often exhibit significant anti-inflammatory properties. In a study evaluating various 1,2,4-triazole derivatives, including the target compound, it was found that certain substitutions on the triazole ring enhanced the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. Specifically, some derivatives demonstrated a reduction in TNF-α production by 44–60% at concentrations ranging from 50–100 µg/mL .
Table 1: Cytokine Inhibition by Triazole Derivatives
Compound | TNF-α Inhibition (%) | Concentration (µg/mL) |
---|---|---|
This compound | 44–60 | 50–100 |
Ibuprofen | 50 | 100 |
Aspirin | 30 | 100 |
Antimicrobial Activity
The antimicrobial properties of triazole compounds have been widely studied. The compound's derivatives were tested against various Gram-positive and Gram-negative bacterial strains. The results indicated that while some derivatives exhibited moderate antibacterial activity, the presence of specific substituents on the triazole ring could enhance or diminish this activity .
Table 2: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Antiproliferative Activity
In vitro studies have evaluated the antiproliferative effects of triazole derivatives on various cancer cell lines. The compound showed promising results in inhibiting cell proliferation in human peripheral blood mononuclear cells (PBMC) stimulated by mitogens. The highest doses resulted in viable cell counts comparable to controls, indicating low toxicity while maintaining significant antiproliferative effects .
Case Studies
- Case Study on Anti-inflammatory Effects : A study involving PBMC cultures demonstrated that the compound significantly inhibited cytokine release when stimulated with lipopolysaccharides (LPS). The inhibition of TNF-α was particularly notable in compounds with specific substituents on the triazole ring .
- Case Study on Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity of several triazole derivatives against common pathogens. The study concluded that while some compounds were effective against E. coli and S. aureus, modifications to the chemical structure could lead to enhanced efficacy .
Properties
IUPAC Name |
4-propan-2-yl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N3O/c1-3(2)12-4(6(7,8)9)10-11-5(12)13/h3H,1-2H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHPXIDYHGOVHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NNC1=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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